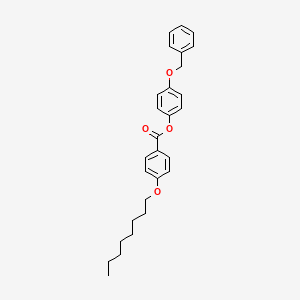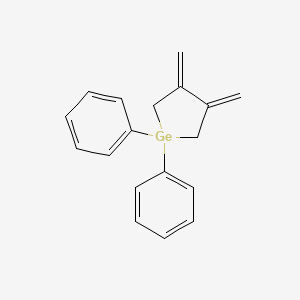
3,4-Dimethylidene-1,1-diphenylgermolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylidene-1,1-diphenylgermolane is an organogermanium compound characterized by the presence of two phenyl groups and two methylidene groups attached to a germanium atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylidene-1,1-diphenylgermolane typically involves the reaction of diphenylgermane with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize the yield of the compound.
化学反应分析
Types of Reactions
3,4-Dimethylidene-1,1-diphenylgermolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The methylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
科学研究应用
3,4-Dimethylidene-1,1-diphenylgermolane has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
作用机制
The mechanism by which 3,4-Dimethylidene-1,1-diphenylgermolane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific context and application.
相似化合物的比较
Similar Compounds
Tetraphenyltin: Another organometallic compound with similar structural features but containing tin instead of germanium.
Diphenylgermane: A precursor to 3,4-Dimethylidene-1,1-diphenylgermolane with two phenyl groups attached to germanium.
Dimethylgermane: A simpler organogermanium compound with two methyl groups attached to germanium.
Uniqueness
This compound is unique due to the presence of both phenyl and methylidene groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
属性
CAS 编号 |
144865-57-6 |
|---|---|
分子式 |
C18H18Ge |
分子量 |
307.0 g/mol |
IUPAC 名称 |
3,4-dimethylidene-1,1-diphenylgermolane |
InChI |
InChI=1S/C18H18Ge/c1-15-13-19(14-16(15)2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,1-2,13-14H2 |
InChI 键 |
IDMSBKREPIAPPQ-UHFFFAOYSA-N |
规范 SMILES |
C=C1C[Ge](CC1=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)

![[1-(3-Oxobutanoyl)-1H-indol-3-yl]acetic acid](/img/structure/B15162114.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[(2-ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B15162122.png)
![(1S)-6-Oxabicyclo[3.1.0]hex-2-ene](/img/structure/B15162131.png)
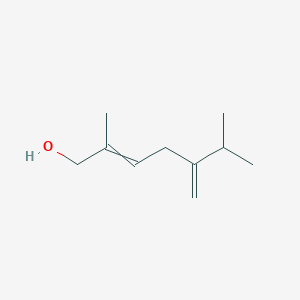
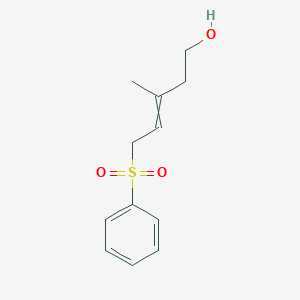
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)

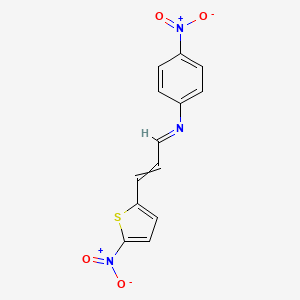
![1-Ethenyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B15162185.png)
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
